molecular formula C6H11N3O5 B12106246 6-Azido-6-deoxy-D-man

6-Azido-6-deoxy-D-man

Cat. No.: B12106246
M. Wt: 205.17 g/mol
InChI Key: HEYJIJWKSGKYTQ-UHFFFAOYSA-N
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Description

6-Azido-6-deoxy-D-mannose is a modified sugar molecule where the hydroxyl group at the sixth position of D-mannose is replaced by an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-6-deoxy-D-mannose typically involves the following steps:

    Starting Material: The process begins with D-mannose, a naturally occurring sugar.

    Tosylation: The hydroxyl group at the sixth position is selectively tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Azide Substitution: The tosyl group is then substituted with an azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product, 6-Azido-6-deoxy-D-mannose, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While the laboratory synthesis of 6-Azido-6-deoxy-D-mannose is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet the demands of large-scale applications.

Chemical Reactions Analysis

Types of Reactions

6-Azido-6-deoxy-D-mannose can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine or catalytic hydrogenation.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

    Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Triphenylphosphine in the presence of water or catalytic hydrogenation with palladium on carbon.

    Click Chemistry: Copper sulfate and sodium ascorbate in a suitable solvent like water or tert-butanol.

    Substitution: Sodium azide in DMF for azide substitution reactions.

Major Products

    Reduction: 6-Amino-6-deoxy-D-mannose.

    Click Chemistry: 1,2,3-Triazole derivatives.

    Substitution: Various substituted mannose derivatives depending on the nucleophile used.

Scientific Research Applications

6-Azido-6-deoxy-D-mannose has numerous applications in scientific research:

Mechanism of Action

The azido group in 6-Azido-6-deoxy-D-mannose allows it to participate in bioorthogonal reactions without interfering with native biological processes. In click chemistry, the azido group reacts with alkynes to form stable triazole linkages, enabling the tagging and visualization of biomolecules. This mechanism is particularly useful in studying protein glycosylation and other post-translational modifications.

Comparison with Similar Compounds

Similar Compounds

    6-Azido-6-deoxy-D-glucose: Similar structure but derived from glucose instead of mannose.

    6-Azido-6-deoxy-D-galactose: Derived from galactose, used in similar applications.

    6-Azido-6-deoxy-L-fucose: Derived from fucose, another important sugar in glycoscience.

Uniqueness

6-Azido-6-deoxy-D-mannose is unique due to its specific structural configuration and the presence of the azido group, which makes it highly reactive in click chemistry. Its applications in bioorthogonal chemistry and glycoscience are particularly noteworthy, as it allows for the precise tagging and visualization of mannose-containing glycoconjugates in biological systems.

Properties

IUPAC Name

6-azido-2,3,4,5-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJIJWKSGKYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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